4-Amino-3-(methylamino)benzonitrile
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-amino-3-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,11H,10H2,1H3 |
InChI Key |
NRISBPKZFFXEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Amino-3-(methylamino)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance:
Key Observations:
Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce solubility but improve metabolic stability and receptor-binding affinity in drug candidates .
Biological Activity: The trifluoromethyl derivative exhibits potent activity as a dual adenosine receptor antagonist due to its enhanced lipophilicity and electronic effects . Methylamino and amino groups are critical for scaffold diversification in kinase inhibitor synthesis .
Safety Profiles :
- Compounds with trifluoromethyl or nitro groups require stringent safety measures (e.g., ventilation, protective gear) due to their irritant and toxic properties .
Preparation Methods
Stepwise Synthesis
-
Nitration of Benzonitrile
Benzonitrile undergoes nitration under controlled conditions to form 4-nitrobenzonitrile. -
Chlorination at Position 3
4-Nitrobenzonitrile is chlorinated at the meta position relative to the nitro group. -
Substitution with Methylamine
The chlorine atom in 3-chloro-4-nitrobenzonitrile is replaced by a methylamino group. -
Reduction of Nitro to Amino
The nitro group at position 4 is reduced to an amino group using catalytic hydrogenation.
Table 1: Key Reaction Parameters for Substitution Method
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HNO₃, H₂SO₄, 0–5°C | 85 | |
| 2 | Cl₂, FeCl₃, 0–5°C | 70 | |
| 3 | Methylamine, CH₂Cl₂, RT | 90 | |
| 4 | H₂, Pd/C, ethanol, 20–40°C | 80 |
Total Yield : ~42.8% (cumulative product yield).
Methylation of Diamine Precursor
This approach targets selective methylation of one amino group in a 3,4-diaminobenzonitrile precursor.
Stepwise Synthesis
-
Synthesis of 3,4-Diaminobenzonitrile
Prepared via reduction of 3,4-dinitrobenzonitrile using catalytic hydrogenation. -
Methylation with Dimethyl Sulfate
One amino group is methylated using dimethyl sulfate in the presence of a base.
Table 2: Key Reaction Parameters for Methylation Method
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | H₂, Raney Ni, ethanol, 20–40°C | 85 | |
| 2 | Dimethyl sulfate, K₂CO₃, acetone | 52 |
Total Yield : ~44.2% (cumulative product yield).
Oxidative Coupling of Diamines
This method explores the use of 3,4-diaminobenzonitrile in coupling reactions, though direct applications to the target compound remain underexplored.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Each Method
Industrial Scalability and Optimization
Key Considerations
-
Catalytic Hydrogenation
-
Solvent Selection
-
Waste Management
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-3-(methylamino)benzonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. For example, this compound derivatives can be prepared using 4-amino-3-boronic ester intermediates (e.g., 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) with aryl halides. Key reagents include Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in DME solvent at reflux. Post-synthesis purification involves silica gel column chromatography, yielding solids with characteristic melting points (e.g., 228–230°C) .
- Optimization : Adjusting stoichiometry (e.g., boronic ester:aryl halide ratio), solvent polarity, and reaction time can improve yields. Microwave-assisted synthesis (e.g., 125°C, 65 minutes) has also been explored for related nitriles to enhance efficiency .
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR provide chemical shift data (e.g., δ 5.52 ppm for NH₂ protons in CDCl₃) and confirm substitution patterns .
- IR Spectroscopy : Key absorption bands (e.g., ~3470 cm⁻¹ for NH stretching) validate functional groups .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ = 160.087 for C₈H₈N₃) .
- Purity Checks : Melting point analysis (e.g., 228–230°C) and HPLC with UV detection ensure minimal impurities .
Advanced Research Questions
Q. What role does this compound play in hydrogen-bonded complexation studies?
- Methodology : DFT calculations (B3LYP/6-311G++(d,p)) reveal its ground-state interactions with alcohols like methanol. The amino and methylamino groups act as hydrogen bond donors, forming stable complexes with binding energies influenced by solvent polarity. Solvent models (e.g., PCM) predict shifts in dipole moments, critical for understanding charge-transfer dynamics .
- Applications : These studies inform photophysical behavior in solvents, aiding the design of dual-luminescent materials .
Q. How does this compound participate in heterocyclic synthesis?
- Case Study : It serves as a precursor for phenoxazines and benzopyridoxazines. For example, microwave-assisted reduction of 3-(2-bromophenoxy)-4-nitrobenzonitrile derivatives with SnCl₂/HCl yields 4-amino-3-(2-bromophenoxy)benzonitrile, which undergoes cyclization to form fused heterocycles. LCMS and ¹H NMR track intermediate stability .
- Challenges : Competing side reactions (e.g., over-reduction of nitriles) require careful control of reaction time and stoichiometry .
Q. What computational approaches are used to predict the solvent effects on its electronic properties?
- DFT and TD-DFT : These methods model solvatochromic shifts and excited-state geometries. For instance, methanol complexation induces twisting in the ICT (intermolecular charge transfer) state, altering fluorescence spectra. Gas-phase calculations combined with implicit solvent models (e.g., COSMO) validate experimental UV-Vis data .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported melting points or spectral data?
- Example : A synthesized derivative, 4-amino-3-(quinolin-3-yl)benzonitrile, showed a melting point of 228–230°C , while a similar compound had a lower reported value (159–160°C) .
- Resolution : Cross-validate using multiple techniques (e.g., DSC for precise melting ranges, XRD for crystal structure). Contradictions may arise from polymorphic forms or impurities .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
